Cas no 1260790-53-1 (2-Amino-4,6-difluorobenzaldehyde)

2-Amino-4,6-difluorobenzaldehyde is a fluorinated aromatic aldehyde with a primary amine substituent, offering unique reactivity for synthetic applications. Its difluorinated structure enhances electron-withdrawing properties, making it valuable in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of both aldehyde and amino functional groups allows for versatile transformations, including condensation, cyclization, and nucleophilic addition reactions. This compound is particularly useful in the development of fluorinated intermediates, where its structural features contribute to improved metabolic stability and bioavailability in active ingredients. High purity grades ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
2-Amino-4,6-difluorobenzaldehyde structure
1260790-53-1 structure
Product name:2-Amino-4,6-difluorobenzaldehyde
CAS No:1260790-53-1
MF:C7H5NOF2
Molecular Weight:157.1175
MDL:MFCD15528759
CID:1091803

2-Amino-4,6-difluorobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Amino-4,6-difluorobenzaldehyde
    • MDL: MFCD15528759
    • インチ: InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
    • InChIKey: VANKEUNZTVVEDG-UHFFFAOYSA-N
    • SMILES: O=CC1=C(F)C=C(F)C=C1N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1

2-Amino-4,6-difluorobenzaldehyde Security Information

  • Signal Word:Warning
  • 危害声明: H302
  • Warning Statement: P280-P305+P351+P338
  • 储存条件:Keep in dark place,Inert atmosphere,2-8°C

2-Amino-4,6-difluorobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228346-250mg
2-Amino-4,6-difluorobenzaldehyde
1260790-53-1 98%
250mg
¥1498.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228346-1g
2-Amino-4,6-difluorobenzaldehyde
1260790-53-1 98%
1g
¥3471.00 2024-08-09
eNovation Chemicals LLC
D745658-250mg
Benzaldehyde, 2-amino-4,6-difluoro-
1260790-53-1 98%
250mg
$170 2024-06-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RJ598-100mg
2-Amino-4,6-difluorobenzaldehyde
1260790-53-1 98%
100mg
694CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RJ598-1g
2-Amino-4,6-difluorobenzaldehyde
1260790-53-1 98%
1g
2176.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RJ598-200mg
2-Amino-4,6-difluorobenzaldehyde
1260790-53-1 98%
200mg
961.0CNY 2021-07-12
Enamine
EN300-7415042-2.5g
2-amino-4,6-difluorobenzaldehyde
1260790-53-1 95.0%
2.5g
$582.0 2025-03-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A847631-100mg
2-Amino-4,6-difluorobenzaldehyde
1260790-53-1 98%
100mg
819.90 2021-05-17
1PlusChem
1P000RQW-1g
Benzaldehyde, 2-amino-4,6-difluoro-
1260790-53-1 98%
1g
$322.00 2024-07-09
abcr
AB441842-250mg
2-Amino-4,6-difluorobenzaldehyde; .
1260790-53-1
250mg
€312.80 2024-08-03

2-Amino-4,6-difluorobenzaldehyde 関連文献

2-Amino-4,6-difluorobenzaldehydeに関する追加情報

2-Amino-4,6-difluorobenzaldehyde (CAS No. 1260790-53-1): Properties, Applications, and Market Insights

2-Amino-4,6-difluorobenzaldehyde (CAS No. 1260790-53-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated benzaldehyde derivative serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of novel drug candidates and crop protection agents. The presence of both amino and aldehyde functional groups, along with strategically placed fluorine atoms, makes this compound highly valuable for structure-activity relationship (SAR) studies.

The molecular structure of 2-amino-4,6-difluorobenzaldehyde features a benzene ring substituted with an amino group at position 1, fluorine atoms at positions 4 and 6, and an aldehyde group at position 2. This unique arrangement contributes to its electronic properties and reactivity patterns, which are frequently exploited in medicinal chemistry. Researchers particularly value its ability to participate in various condensation reactions, making it an ideal intermediate for constructing heterocyclic frameworks commonly found in pharmaceutical compounds.

In recent years, the demand for fluorinated organic compounds like 2-amino-4,6-difluorobenzaldehyde has surged, driven by the pharmaceutical industry's growing interest in fluorine-containing drugs. Approximately 30% of newly approved small-molecule drugs contain fluorine atoms, highlighting the importance of such building blocks. The compound's CAS number 1260790-53-1 serves as a unique identifier in chemical databases and regulatory documentation, ensuring precise communication among researchers and manufacturers worldwide.

The synthesis of 2-amino-4,6-difluorobenzaldehyde typically involves multi-step processes starting from commercially available fluorinated benzene derivatives. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, reflecting the chemical industry's commitment to green chemistry principles. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and assess its purity for research applications.

One of the most significant applications of 2-amino-4,6-difluorobenzaldehyde CAS 1260790-53-1 lies in medicinal chemistry, where it serves as a precursor for various drug discovery programs. Its structural features make it particularly valuable for developing kinase inhibitors, a class of therapeutics that has revolutionized cancer treatment in recent years. The compound's fluorine atoms often enhance the metabolic stability and bioavailability of resulting drug candidates, addressing common challenges in pharmaceutical development.

Beyond pharmaceuticals, 2-amino-4,6-difluorobenzaldehyde finds utility in materials science, particularly in the development of specialty polymers and liquid crystals. The fluorine atoms contribute to unique electronic properties and thermal stability in these materials, making them suitable for advanced technological applications. Researchers are also exploring its potential in creating novel fluorescent probes for biological imaging and sensing applications.

The global market for fluorinated benzaldehyde derivatives has shown steady growth, with 2-amino-4,6-difluorobenzaldehyde maintaining a niche but important position. Market analysts attribute this growth to increasing R&D expenditures in the pharmaceutical sector and the continuous demand for innovative chemical building blocks. Suppliers typically offer this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications, with purity levels often exceeding 98%.

Quality control remains paramount for 2-amino-4,6-difluorobenzaldehyde (1260790-53-1), especially when used in pharmaceutical applications. Reputable manufacturers provide comprehensive analytical data and certificates of analysis to ensure researchers can confidently incorporate this building block into their synthetic routes. Proper storage conditions, typically under inert atmosphere and refrigeration, help maintain the compound's stability over extended periods.

Recent scientific literature highlights innovative applications of 2-amino-4,6-difluorobenzaldehyde in various fields. For instance, researchers have utilized it to develop novel antimicrobial agents addressing the growing concern of antibiotic resistance. Others have incorporated it into covalent organic frameworks (COFs) for gas storage and separation technologies. These diverse applications underscore the compound's versatility and importance in modern chemical research.

For researchers working with 2-amino-4,6-difluorobenzaldehyde CAS No. 1260790-53-1, understanding its handling requirements is essential. While not classified as highly hazardous, standard laboratory precautions should be observed, including the use of personal protective equipment and proper ventilation. The compound's aldehyde functionality makes it reactive with various nucleophiles, which should be considered when planning synthetic procedures.

The future outlook for 2-amino-4,6-difluorobenzaldehyde appears promising, with ongoing research exploring new synthetic methodologies and applications. As the pharmaceutical industry continues to prioritize fluorine-containing compounds and the demand for specialized chemical building blocks grows, this compound is likely to maintain its relevance in chemical research and development. Its unique combination of functional groups and fluorine substitution patterns makes it particularly valuable for addressing current challenges in drug discovery and materials science.

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